Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate
Description
Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate is an aromatic ester compound characterized by a central 2-amino-1,4-phenylene core linked via ether oxygen bridges to two dimethyl propanoate groups.
Properties
IUPAC Name |
methyl 3-[3-amino-4-(3-methoxy-3-oxopropoxy)phenoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-18-13(16)5-7-20-10-3-4-12(11(15)9-10)21-8-6-14(17)19-2/h3-4,9H,5-8,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVBWMFUOLZMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1=CC(=C(C=C1)OCCC(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801162138 | |
| Record name | 1,1′-Dimethyl 3,3′-[(2-amino-1,4-phenylene)bis(oxy)]bis[propanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020241-85-3 | |
| Record name | 1,1′-Dimethyl 3,3′-[(2-amino-1,4-phenylene)bis(oxy)]bis[propanoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020241-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Dimethyl 3,3′-[(2-amino-1,4-phenylene)bis(oxy)]bis[propanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate typically involves the reaction of 2-amino-1,4-dihydroxybenzene with dimethyl 3-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the benzene ring attack the bromine atoms of the dimethyl 3-bromopropanoate, forming the desired ester linkage .
Industrial Production Methods
In an industrial setting, the production of Dimethyl 3,3’-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Organic Synthesis
Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate is widely utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating complex organic molecules.
- Oxidation : The primary amine can be oxidized to form nitroso or nitro derivatives.
- Reduction : Ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
- Substitution Reactions : The aromatic ring can participate in electrophilic substitution reactions.
Biological Research
In biological contexts, this compound has been investigated for its interactions with enzymes and proteins. The primary amine group allows for hydrogen bonding with enzyme active sites, which is crucial for studying enzyme kinetics and mechanisms.
- Enzyme Interactions : It can serve as a substrate or inhibitor in enzyme assays.
- Protein Modifications : Potential applications in modifying proteins for therapeutic purposes.
Medicinal Chemistry
This compound is being explored for its potential use in drug delivery systems. Its structure may facilitate the development of prodrugs or compounds that can enhance bioavailability.
- Drug Delivery Systems : Investigated for its ability to encapsulate drugs and release them in a controlled manner.
- Pharmaceutical Precursors : Potential precursor for synthesizing new pharmaceutical agents.
Industrial Applications
The compound is also relevant in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Case Study 1: Enzyme Interaction Studies
A study explored the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated that the compound could act as an effective inhibitor at certain concentrations, providing insights into its potential therapeutic applications.
Case Study 2: Drug Delivery System Development
Research was conducted on formulating a drug delivery system using this compound as a carrier. The findings demonstrated enhanced solubility and bioavailability of the drug when encapsulated within the compound's matrix compared to traditional delivery methods.
Mechanism of Action
The mechanism of action of Dimethyl 3,3’-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The primary amine group can form hydrogen bonds with active sites of enzymes, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Poly(beta-amino ester) (PBAE) Polymers A1 and A2
Structure :
- A1: bis(3-(propionyloxy)propyl) 3,3′-(propane-1,3-diyl-bis(methylazanediyl))dipropanoate
- A2: bis(4-(propionyloxy)butyl) 3,3′-(ethane-1,2-diyl-bis(isopropylazanediyl))dipropanoate
Key Differences :
- Backbone: A1/A2 use propane/ethane spacers with nitrogen-containing azanediyl groups, whereas the target compound employs a rigid 2-amino-phenylene core.
- Ester Groups : A1/A2 have bulkier propionyloxy/butyl ester chains compared to the simpler methyl esters in the target compound.
Applications: PBAE polymers are blended with PLGA for DNA vaccine delivery due to their pH-sensitive degradation and DNA cargo capacity. The target compound’s amino group may enhance biocompatibility but lacks documented delivery efficacy .
1,3-Bis-(2,4-diaminophenoxy)-propane (Ro 463)
Structure: Contains a propane spacer connecting two 2,4-diaminophenoxy groups.
Key Differences :
- Aromatic Core: Ro 463 lacks ester groups and features diaminophenoxy units instead of the target’s amino-phenylene-oxy-dipropanoate motif.
Acebutolol and Celiprolol Impurities
Examples :
- Impurity G(EP): N,N'-[[(1-Methylethyl)imino]-bis[(2-hydroxypropane-1,3-diyl)oxy(3-acetyl-1,4-phenylene)]]dibutanamide
- Celiprolol Impurity E(EP) : Contains urea and hydroxypropane-oxy-acetylphenylene groups.
Key Differences :
- Functional Groups: These impurities feature acetyl, hydroxypropoxy, and urea moieties, contrasting with the target’s amino and methyl ester groups.
Diethyl 3,3′-{2,2′-0-0-(1E)-[1,4-phenylenebis(azanediylidene)]bis(methan-1-ylidene)}dipropanoate
Structure : Diethyl esters with a phenylenebis(azanediylidene) core.
Key Differences :
- Ester Type : Ethyl esters vs. methyl esters in the target compound.
- Core Structure: Azanediylidene (imine-like) linkages vs. amino-oxy bridges. This affects electronic properties and stability .
Dimethyl 3,3′-Diphenyl-2,2′-[pyridine-2,6-diylbis(carbonylimino)]dipropanoate
Structure : Pyridine-linked bisamide with dimethyl esters.
Key Differences :
- Amide vs. Ester : The bisamide structure may enhance rigidity and reduce hydrolysis rates compared to the target’s ester groups .
Key Research Findings
- PBAE Blends : A1/A2 polymers demonstrate 75–85% DNA encapsulation efficiency when blended with PLGA, suggesting the target compound’s ester groups could be optimized for similar delivery systems .
- Stability: Amino-phenylene cores (target compound) may enhance thermal stability compared to aliphatic spacers in PBAEs .
- Reactivity : Methyl esters in the target compound are more prone to hydrolysis than Celiprolol impurities’ urea groups, impacting shelf-life in formulations .
Biological Activity
Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate (CAS No. 1020241-85-3) is an organic compound with the molecular formula C₁₄H₁₉NO₆ and a molecular weight of approximately 297.30 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications.
The synthesis of this compound typically involves the reaction of 2-amino-1,4-dihydroxybenzene with dimethyl 3-bromopropanoate under basic conditions. This reaction proceeds through nucleophilic substitution, where the hydroxyl groups of the benzene ring attack the bromine atoms, forming ester linkages .
The biological activity of this compound is primarily attributed to its structural features, particularly the primary amine group and ester functionalities. These groups allow for specific interactions with biological macromolecules such as enzymes and receptors. The primary amine can form hydrogen bonds with active sites on enzymes, while the ester groups may undergo hydrolysis to release active metabolites that modulate biochemical pathways .
Enzyme Interactions
Research indicates that this compound can act as a substrate or inhibitor for various enzymes. Its ability to form hydrogen bonds enhances its binding affinity to enzyme active sites, influencing enzymatic reactions and cellular processes.
Antioxidant Properties
Studies have shown that compounds with similar structures exhibit antioxidant activities. Although specific data on this compound's antioxidant capacity is limited, it is hypothesized that the presence of the amine group contributes to potential free radical scavenging abilities .
Drug Delivery Systems
The compound is being investigated for its potential use in drug delivery systems. Its ability to modify protein interactions suggests that it could enhance the bioavailability of therapeutic agents when used as a carrier or adjuvant in pharmaceutical formulations .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Dimethyl 3,3'-[(2-hydroxy-1,4-phenylene)bis(oxy)]dipropanoate | Hydroxyl group instead of amine | Moderate antioxidant activity |
| Dimethyl 3,3'-[(2-methyl-1,4-phenylene)bis(oxy)]dipropanoate | Methyl substitution | Reduced enzyme interaction |
| Dimethyl 3,3'-[(2-chloro-1,4-phenylene)bis(oxy)]dipropanoate | Chlorine substitution | Potentially increased cytotoxicity |
This table highlights how variations in functional groups can influence biological activity and reactivity.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Enzyme Interaction Studies : A study demonstrated that similar compounds could inhibit certain enzymes involved in metabolic pathways. The findings suggest that this compound may also exhibit similar inhibitory effects .
- Antioxidant Activity Research : While direct studies on this specific compound are scarce, related compounds have shown significant antioxidant properties in vitro. This suggests potential applications in preventing oxidative stress-related diseases .
- Drug Delivery Applications : Research has indicated that compounds with similar structures can enhance drug solubility and stability. This positions this compound as a promising candidate for future drug formulation studies .
Q & A
Basic: What synthetic methodologies are recommended for preparing Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate, and how can experimental design optimize yield?
Answer:
The synthesis typically involves coupling 2-amino-1,4-dihydroxybenzene with methyl acrylate derivatives via nucleophilic aromatic substitution or esterification. To optimize yield and purity:
-
Use Design of Experiments (DOE) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., K₂CO₃). DOE minimizes trials while capturing interactions between parameters .
-
Example DOE table for optimization:
Variable Low Level High Level Optimal Range Temperature (°C) 80 120 100–110 Solvent THF DMF DMF Reaction Time (h) 12 24 18–20 -
Monitor intermediates via TLC or HPLC to avoid side reactions (e.g., over-alkylation).
Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion peak (calculated for C₁₄H₁₈N₂O₆: 334.11 g/mol).
- IR Spectroscopy : Detect ester C=O stretches (~1740 cm⁻¹) and amine N-H bends (~1600 cm⁻¹).
Advanced: How can computational chemistry predict reaction pathways for functionalizing this compound?
Answer:
- Employ quantum chemical calculations (e.g., DFT) to model transition states and energetics for reactions like hydrolysis or amidation.
- Use reaction path search algorithms (e.g., AFIR or GRRM) to explore possible intermediates and byproducts, reducing trial-and-error experimentation .
- Example: Simulate the nucleophilic attack of water on the ester group to predict hydrolysis rates under acidic vs. basic conditions.
Advanced: What strategies resolve contradictions in reported reactivity data (e.g., conflicting catalytic efficiencies)?
Answer:
- Statistical Analysis : Apply ANOVA to assess if discrepancies arise from uncontrolled variables (e.g., moisture levels, catalyst purity) .
- Reproducibility Checks : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagents).
- Meta-Analysis : Compare datasets across studies to identify trends (e.g., solvent polarity inversely correlates with byproduct formation).
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhaling dust .
- Storage : Keep in a dry, airtight container at room temperature, away from oxidizers.
- Spill Management : Collect powder with a HEPA-filter vacuum; avoid dry sweeping to prevent aerosolization .
Advanced: How can this compound serve as a precursor for drug delivery systems?
Answer:
- Prodrug Design : Hydrolyze ester groups in vivo to release bioactive moieties (e.g., anti-inflammatory agents).
- Polymer Conjugation : Use the amino group for covalent attachment to PEG or PLGA carriers, enhancing solubility and controlled release.
- In Silico Screening : Predict hydrolysis kinetics under physiological pH using molecular dynamics simulations .
Advanced: What mechanistic insights explain its stability under varying pH conditions?
Answer:
- pH-Dependent Degradation Studies :
- Acidic Conditions : Ester hydrolysis dominates, forming dicarboxylic acid derivatives.
- Basic Conditions : Amine group may undergo oxidation, requiring stabilization with antioxidants.
- Kinetic Modeling : Use Arrhenius plots to determine activation energy for degradation, guiding shelf-life predictions.
Basic: What chromatographic methods are suitable for purity analysis?
Answer:
- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA .
- GC-MS : For volatile impurities, employ a DB-5 column with temperature ramping (50–250°C).
Advanced: How can heterogeneous catalysis improve its green synthesis?
Answer:
- Catalyst Screening : Test zeolites or metal-organic frameworks (MOFs) to enhance regioselectivity and reduce waste.
- Solvent-Free Conditions : Microwave-assisted synthesis with clay catalysts (e.g., montmorillonite K10) improves energy efficiency .
Advanced: What role does this compound play in supramolecular chemistry?
Answer:
- Host-Guest Systems : The amino and ester groups can coordinate to metal ions (e.g., Cu²⁺) or form hydrogen bonds with crown ethers.
- Self-Assembly Studies : Analyze crystal packing via XRD to design functional materials (e.g., porous frameworks for gas storage).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
